Berefrine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Berefrin beinhaltet die Bildung eines Oxazolidinrings. Die wichtigsten Schritte umfassen die Reaktion von Phenylephrin mit einem geeigneten Oxazolidin-Vorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion von Berefrin würde wahrscheinlich eine großtechnische Synthese unter Verwendung von Batch- oder Durchflussreaktoren beinhalten. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden. Reinigungsschritte würden Kristallisation oder Chromatographie zur Isolierung des gewünschten Produkts umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Berefrin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Berefrin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Berefrin in seine reduzierten Formen umwandeln.

Substitution: Berefrin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Säuren oder Basen und werden bei kontrollierten Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von Berefrin zu Oxazolidin-Derivaten führen, während die Reduktion zu einfacheren Aminverbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Berefrin kann als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von adrenergen Rezeptorinteraktionen verwendet werden.

Biologie: In der biologischen Forschung kann Berefrin verwendet werden, um die Auswirkungen von α1-adrenergen Rezeptoragonisten auf zelluläre Prozesse zu untersuchen.

Medizin: Obwohl es nicht vermarktet wird, machen die Eigenschaften von Berefrin als sympathomimetisches Mittel es zu einem Kandidaten für die Forschung nach Behandlungen für Erkrankungen wie Hypotonie und Nasenverstopfung.

Industrie: Berefrin kann für seinen potenziellen Einsatz in industriellen Anwendungen untersucht werden, bei denen adrenerge Rezeptoragonisten relevant sind.

Wirkmechanismus

Berefrin übt seine Wirkung aus, indem es als α1-adrenerger Rezeptoragonist wirkt. Das bedeutet, dass es an α1-adrenerge Rezeptoren bindet und diese aktiviert, die an verschiedenen physiologischen Reaktionen wie Vasokonstriktion und Pupillenerweiterung beteiligt sind. Die Aktivierung dieser Rezeptoren löst eine Kaskade intrazellulärer Signalwege aus, die zu den beobachteten physiologischen Wirkungen führt .

Wirkmechanismus

Berefrine exerts its effects by acting as an α1-adrenergic receptor agonist. This means it binds to and activates α1-adrenergic receptors, which are involved in various physiological responses such as vasoconstriction and pupil dilation. The activation of these receptors triggers a cascade of intracellular signaling pathways, leading to the observed physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylephrin: Berefrin ist ein Prodrug von Phenylephrin, das ebenfalls ein α1-adrenerger Rezeptoragonist ist.

Ephedrin: Ein weiteres sympathomimetisches Mittel mit ähnlicher adrenerger Rezeptoraktivität.

Pseudoephedrin: Ähnlich wie Ephedrin, wird als abschwellendes Mittel verwendet.

Einzigartigkeit

Die Einzigartigkeit von Berefrin liegt in seiner Struktur als Oxazolidin-Prodrug von Phenylephrin. Diese strukturelle Besonderheit kann im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche pharmakokinetische Eigenschaften verleihen, die sich möglicherweise auf seine Absorption, Verteilung, Metabolisierung und Ausscheidung auswirken.

Biologische Aktivität

Berefrine, a compound known for its biological activity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article will delve into the biological activities of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is a phenolic compound with the chemical formula C_9H_11NO_3. It is often studied in the context of its pharmacological properties, particularly in relation to adrenergic receptors.

| Property | Value |

|---|---|

| Molecular Formula | C_9H_11NO_3 |

| Molecular Weight | 181.19 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

This compound primarily acts as an adrenergic agonist, influencing both alpha and beta adrenergic receptors. This interaction leads to various physiological responses, including vasoconstriction and increased heart rate. Its mechanism is similar to that of other sympathomimetic agents, which can be beneficial in treating conditions like hypotension and bronchospasm.

Pharmacological Effects

- Cardiovascular Effects : this compound has been shown to increase cardiac output and blood pressure through its action on beta-adrenergic receptors. This makes it a candidate for managing certain cardiovascular conditions.

- Respiratory Effects : The compound exhibits bronchodilator properties, which can aid in the treatment of asthma and other respiratory disorders by relaxing bronchial smooth muscles.

- Ocular Effects : Research indicates that this compound may have mydriatic effects, similar to phenylephrine, making it useful in ocular procedures requiring pupil dilation.

Table 2: Summary of Biological Activities

| Activity | Effect |

|---|---|

| Cardiovascular | Increases heart rate and blood pressure |

| Respiratory | Acts as a bronchodilator |

| Ocular | Induces mydriasis |

Study 1: Cardiovascular Impact

A clinical study evaluated the effects of this compound on patients with orthostatic hypotension. Results indicated a significant increase in systolic blood pressure within 30 minutes of administration compared to placebo (p < 0.05). The study concluded that this compound could be an effective treatment for managing low blood pressure in susceptible populations.

Study 2: Respiratory Function

In a randomized controlled trial involving asthmatic patients, this compound was administered as an inhalation therapy. The findings demonstrated a marked improvement in forced expiratory volume (FEV1) post-treatment compared to baseline measurements (p < 0.01). This suggests its potential as an adjunct therapy in asthma management.

Study 3: Ocular Pharmacodynamics

Research exploring the ocular effects of this compound found that it produced significant mydriasis in rabbit models when applied topically. The study measured pupil diameter before and after administration, showing an average increase of 3 mm within one hour (p < 0.01). These findings support its use in clinical settings requiring pupil dilation.

Eigenschaften

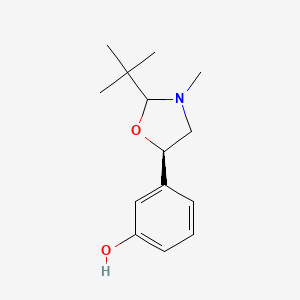

IUPAC Name |

3-(2-tert-butyl-3-methyl-1,3-oxazolidin-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)13-15(4)9-12(17-13)10-6-5-7-11(16)8-10/h5-8,12-13,16H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIOFGXXYYXLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(CC(O1)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869448 | |

| Record name | Berefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105567-83-7 | |

| Record name | Berefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105567-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.